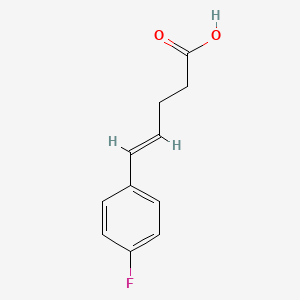

5-(4-Fluorophenyl)-4-pentenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

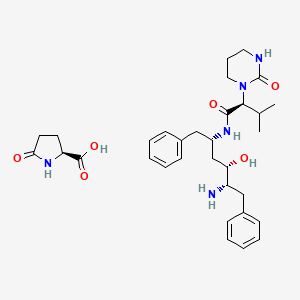

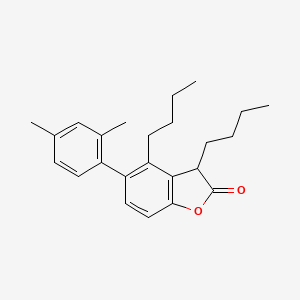

5-(4-Fluorophenyl)-4-pentenoic acid, also known as 5-(4-Fluorophenyl)valeric acid, is a chemical compound with the molecular formula C11H13FO2 . It contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)-4-pentenoic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)-4-pentenoic acid is a white shiny crystalline powder . It has a molecular weight of 196.218123 g/mol . The compound has a melting point of 70.0-79.0°C .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis of γ-Fluorinated α-Amino Acids : A study on the synthesis of various fluorinated amino acids, including (−)-(S)-2-amino-4-fluoro-4-pentenoic acid, highlights the application of 5-(4-Fluorophenyl)-4-pentenoic acid in producing enantiomerically pure compounds (Laue, Kröger, Wegelius, & Haufe, 2000).

Structural Elucidation of Z- and E-Isomers of Pentenoic Acids : Research on the Z- and E-isomers of pentenoic acids, including 5-alkyl-4-ethoxycarbonyl-5-(4'-chlorophenyl)-3-oxa-4-pentenoic acids, involves structural analysis and investigation of their reactivity (Madkour, 2000).

Lithiated (E)-5-tosyl-4-pentenoic Acid : This compound, derived from 4-pentenoic acid, demonstrates applications in synthesizing 6-hydroxy acids and γ-lactones, showcasing the chemical versatility of pentenoic acid derivatives (Caturla, Na´jera, & Varea, 1999).

Catalysts for Bromination Reactions : The use of meso-tetraphenyl-21-telluraporphyrins as catalysts in bromination reactions of 4-pentenoic acid indicates an application in synthetic chemistry (Abe, You, & Detty, 2002).

Selenoxides as Catalysts : This study investigates the use of selenoxides as catalysts for the bromination of 4-pentenoic acid, further demonstrating the compound's utility in organic synthesis (Goodman & Detty, 2004).

Synthesis of Hydroxyproline from 2-Amino-4-pentenoic Acid : This historical research explores the synthesis of hydroxyproline and dihydroxyvaleric acid from derivatives of 2-amino-4-pentenoic acid, showcasing the compound's importance in amino acid chemistry (Gaudry, Berlinguet, Langis, & Paris, 1956).

Synthesis of Fluoroalkylated γ-Butyrolactones : Demonstrating the role of 4-pentenoic acid in synthesizing fluorinated lactones, this study highlights its application in creating complex organic structures (Xiao, Wu, Yang, Shen, & Shi, 2005).

Iodolactonization of 4-Pentenoic Acid : This research, focused on transforming 4-pentenoic acid into lactones, demonstrates the compound's use in educational laboratory settings (Crouch, Tucker-Schwartz, & Barker, 2006).

Chemoenzymatic Synthesis of Femoxetine : The study of enzymatic resolution of 3-phenyl-4-pentenoic acid esters for synthesizing Femoxetine emphasizes the compound's role in pharmaceutical development (Brodzka, Koszelewski, & Ostaszewski, 2012).

Production of 5-Hydroxy-4-keto-2-pentenoic Acid : Investigating the photo-oxidation of 5-hydroxymethylfurfural to produce 5-hydroxy-4-keto-2-pentenoic acid, this study reveals the compound's potential in the chemical industry (Canterino Marisa, Di Somma Ilaria, Marotta R., Roberto A., & Vincenzo C., 2010).

Safety And Hazards

5-(4-Fluorophenyl)-4-pentenoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Zukünftige Richtungen

While specific future directions for 5-(4-Fluorophenyl)-4-pentenoic acid are not available, related fluorinated compounds have shown potential in medicinal chemistry as drug agents . The C-F bond has greater stability than the C-H bond, and the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex . This suggests potential future research directions in exploring the therapeutic possibilities of fluorinated compounds.

Eigenschaften

IUPAC Name |

(E)-5-(4-fluorophenyl)pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1,3,5-8H,2,4H2,(H,13,14)/b3-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDQZGBDIZQZKE-HNQUOIGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-4-pentenoic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-3H-imidazo[1,5-a]benzimidazole](/img/structure/B576190.png)

![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tyrosinate](/img/structure/B576205.png)